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Introduction
Chaperonin Containing TCP-1 Subunit 1 (CCT1), also known as TCP-1 alpha, is a critical

component of the eukaryotic chaperonin complex TRiC (TCP-1 Ring Complex), or CCT. This

complex plays an essential role in cellular proteostasis by assisting in the folding of a

significant portion of the proteome, including key cytoskeletal proteins like actin and tubulin, as

well as proteins implicated in cell cycle progression and oncogenesis. The function and

regulation of CCT1 are intricately linked to its post-translational modifications (PTMs), which

can modulate its activity, stability, and interactions with other proteins. Understanding the PTM

landscape of CCT1 is therefore crucial for elucidating its role in cellular signaling pathways and

for the development of novel therapeutics targeting these pathways.

Mass spectrometry has emerged as the premier analytical technique for the comprehensive

identification and quantification of protein PTMs. Its high sensitivity, accuracy, and throughput

enable the precise mapping of modification sites and the relative quantitation of PTMs under

various cellular conditions. This application note provides detailed protocols and methodologies

for the identification of CCT1 PTMs using mass spectrometry, with a focus on N-terminal

modifications, ubiquitination, and glycosylation.
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Quantitative Analysis of CCT1 N-Terminal Modifications
A study utilizing native mass spectrometry on the recombinant human TRiC complex revealed

that all eight subunits, including CCT1, undergo N-terminal processing.[1][2] This processing

involves the excision of the initial methionine residue followed by the acetylation of the new N-

terminal amino acid.

CCT Subunit N-Terminal Processing Reference

CCT1
Methionine Excision &

Acetylation
[1][2]

CCT2
Methionine Excision &

Acetylation
[1][2]

CCT3
Methionine Excision &

Acetylation
[1][2]

CCT4
Methionine Excision &

Acetylation
[1][2]

CCT5
Methionine Excision &

Acetylation
[1][2]

CCT6
Methionine Excision &

Acetylation
[1][2]

CCT7
Methionine Excision &

Acetylation
[1][2]

CCT8
Methionine Excision &

Acetylation
[1][2]

Experimental Protocols
General Sample Preparation and In-Solution Digestion
of CCT1
This protocol describes the initial steps for preparing CCT1 for mass spectrometry analysis,

starting from cell lysis to enzymatic digestion.
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Materials:

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium Bicarbonate

Formic Acid

Acetonitrile (ACN)

Protocol:

Cell Lysis: Lyse cells containing CCT1 in a suitable lysis buffer on ice.

Protein Quantification: Determine the protein concentration of the lysate using a standard

protein assay (e.g., BCA assay).

Reduction and Alkylation:

To a desired amount of protein lysate, add DTT to a final concentration of 10 mM and

incubate at 56°C for 30 minutes to reduce disulfide bonds.

Cool the sample to room temperature and add IAA to a final concentration of 55 mM.

Incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

Enzymatic Digestion:

Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the

concentration of denaturants.

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

Digestion Quenching and Peptide Cleanup:
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Quench the digestion by adding formic acid to a final concentration of 1%.

Desalt and concentrate the resulting peptides using a C18 solid-phase extraction (SPE)

cartridge. Elute the peptides with a solution of 50% ACN and 0.1% formic acid.

Dry the purified peptides in a vacuum centrifuge.

Enrichment of Ubiquitinated CCT1 Peptides
This protocol details the immunoaffinity enrichment of ubiquitinated peptides, specifically

targeting the di-glycine (diGly) remnant of ubiquitin following tryptic digestion.

Materials:

Anti-K-ε-GG antibody beads

Immunoaffinity Purification (IAP) Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium

phosphate, 50 mM NaCl)

Wash Buffer (e.g., IAP buffer with increased salt concentration)

Elution Buffer (e.g., 0.15% Trifluoroacetic Acid)

Protocol:

Resuspend Peptides: Resuspend the dried, digested peptides from the general protocol in

IAP buffer.

Antibody Incubation: Add the anti-K-ε-GG antibody beads to the peptide solution and

incubate with gentle rotation at 4°C for 2-4 hours to capture ubiquitinated peptides.

Washing:

Centrifuge the beads at a low speed and discard the supernatant.

Wash the beads multiple times with IAP buffer and then with a high-salt wash buffer to

remove non-specifically bound peptides.

Perform a final wash with water to remove any remaining salts.
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Elution: Elute the enriched ubiquitinated peptides from the antibody beads using the elution

buffer.

Cleanup: Desalt the eluted peptides using a C18 StageTip or similar SPE method before

mass spectrometry analysis.

Enrichment and Analysis of CCT1 Glycosylation
This protocol outlines a general workflow for the analysis of N-linked glycans on CCT1.

Materials:

PNGase F (Peptide-N-Glycosidase F)

Ammonium Bicarbonate

Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges

Protocol:

Denaturation: Denature the purified CCT1 protein by heating in the presence of a

denaturant.

Enzymatic Deglycosylation:

Add PNGase F to the denatured protein solution and incubate overnight at 37°C to release

N-linked glycans.

Glycan Enrichment:

Separate the released glycans from the deglycosylated protein and other components

using a HILIC SPE cartridge.

Wash the cartridge to remove non-glycan components.

Elute the glycans with an aqueous solvent.

Mass Spectrometry Analysis: Analyze the enriched glycans by MALDI-TOF or LC-MS/MS for

structural characterization.
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Caption: Experimental workflow for the identification of CCT1 PTMs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Identification of CCT1 Post-
Translational Modifications using Mass Spectrometry]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1192471#using-mass-spectrometry-to-
identify-cct1-post-translational-modifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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